Chloroformamidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

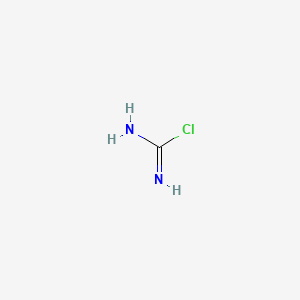

Structure

3D Structure

Propiedades

IUPAC Name |

carbamimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClN2/c2-1(3)4/h(H3,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTLGWCJESCDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314664 | |

| Record name | Carbamimidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6869-14-3 | |

| Record name | Carbamimidic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6869-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Chloroformamidine hydrochloride?

An In-depth Technical Guide to the Chemical Properties of Chloroformamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (CAS No. 29671-92-9) is a versatile and reactive compound widely utilized as a key intermediate in organic synthesis.[1][2] Its unique structure, featuring both chloro and amidine functionalities, makes it an invaluable reagent for introducing amine groups and constructing more complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for professionals in research and development. The compound is particularly noted for its role in the synthesis of pharmaceuticals, agrochemicals, and specialized reagents.[1][3]

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1][2][4] It is stable under recommended storage conditions, typically in an inert atmosphere at room temperature or refrigerated at 2-8 °C.[1][2][5][6] The compound is soluble in water.[2][4]

Quantitative Data Summary

The key physical and chemical properties of this compound hydrochloride are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 29671-92-9 | [1][2][3][5][6][7][8] |

| Molecular Formula | CH₃ClN₂·HCl (or CH₄Cl₂N₂) | [1][2][3][6][7][9] |

| Molecular Weight | 114.96 g/mol | [1][3][6][7][9][10] |

| Appearance | White to off-white crystalline powder | [1][2][4][11] |

| Melting Point | 170-181 °C[1]; 180 °C (lit.)[4][6][10][12] | [1][4][6][10][12] |

| Purity | ≥ 95% - 99% (Assay by titration) | [1][5][8][9] |

| EINECS Number | 249-765-4 | [2][10][13] |

| MDL Number | MFCD00035527 | [1][6][8][13] |

| PubChem ID | 3084509 | [1] |

| Density (estimate) | 1.5592 g/cm³ | [6][12] |

| Refractive Index (estimate) | 1.6300 | [6][12] |

| Storage Temperature | 2-8 °C[1] or Room Temperature (Inert atmosphere)[2][6] | [1][2][6] |

Reactivity and Stability

This compound hydrochloride is stable under recommended temperatures and pressures.[5] However, it is incompatible with strong oxidizing agents.[5][10] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][10] The compound is a key reagent for guanylation, particularly for electron-deficient aromatic amines, providing an efficient alternative method for synthesizing guanidines.[6]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the reaction of cyanamide (B42294) with hydrogen chloride in diethyl ether.[6]

Materials:

-

Cyanamide (50.0 g, 1.19 mol)

-

Diethyl ether (900 ml)

-

Ethereal solution of hydrogen chloride (450 g, 29%)

Procedure:

-

Dissolve cyanamide in diethyl ether in a suitable reaction vessel.[6]

-

Cool the solution to 0 °C using an ice bath.[6]

-

Slowly add the ethereal solution of hydrogen chloride to the cooled cyanamide solution, ensuring the temperature is maintained below +5 °C.[6]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a period of time.[6]

-

Collect the resulting white precipitate by filtration.[6]

-

Dry the collected solid under vacuum at 30 °C to yield the final product, this compound hydrochloride.[6] A yield of 96.64% has been reported for this method.[6]

Caption: Synthesis workflow for this compound hydrochloride.

Applications in Synthesis

The primary application of this compound hydrochloride is as a versatile reagent in organic synthesis.[1][2]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the production of various pharmaceuticals, especially those targeting infectious diseases, and in the formulation of agrochemicals like herbicides and fungicides.[1][3]

-

Guanylation Reactions: It is an effective reagent for the synthesis of guanidines from amines, a reaction of significant importance in medicinal chemistry.[6] The process typically involves heating the amine with this compound hydrochloride.[14]

-

Heterocyclic Chemistry: The compound is used in the synthesis of various heterocyclic structures, such as thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[14]

-

Materials Science: It has been explored as an interfacial molecular linker to create efficient and stable perovskite solar cells.[6]

Caption: General reaction pathway for guanylation using this compound HCl.

Spectroscopic and Analytical Data

While detailed spectroscopic data like NMR or IR spectra are not extensively provided in the cited literature, the purity of this compound hydrochloride is commonly determined by titration.[1] For hydrochloride salts of pharmaceuticals, solid-state ³⁵Cl NMR spectroscopy can be a powerful tool for structural characterization and distinguishing between polymorphs, though specific data for this compound is not available in the provided results.[15][16]

Safety and Handling

This compound hydrochloride is classified as an irritant.[5][10]

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, avoid breathing dust, and prevent contact with skin, eyes, and clothing.[5][10] Wash hands thoroughly after handling.[5][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5][8][10]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

-

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Caption: Relationship between properties and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Monohydrochloride | Alzchem Group [alzchem.com]

- 4. Page loading... [guidechem.com]

- 5. aksci.com [aksci.com]

- 6. This compound hydrochloride | 29671-92-9 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 29671-92-9 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. This compound, HCl | CymitQuimica [cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound Hydrochloride | 29671-92-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 12. This compound HYDROCHLORIDE manufacturers and suppliers in india [chemicalbook.com]

- 13. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 6869-14-3 | Benchchem [benchchem.com]

- 15. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Chloroformamidine Hydrochloride from Cyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloroformamidine hydrochloride from cyanamide (B42294), a critical intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, a precise experimental protocol, and quantitative data, presented in a clear and accessible format for laboratory application.

Introduction

This compound hydrochloride is a versatile reagent and building block in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing heterocycles and guanidine (B92328) derivatives, many of which exhibit significant biological activity. The synthesis from cyanamide and hydrogen chloride is a fundamental and historically significant method for its preparation. This guide will focus on the direct reaction of cyanamide with hydrogen chloride.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound hydrochloride from cyanamide proceeds via an acid-catalyzed nucleophilic addition of hydrogen chloride to the nitrile group of cyanamide.

The reaction mechanism can be described in the following steps:

-

Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the sp-hybridized nitrogen atom of the nitrile group in cyanamide by hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Chloride Ion: The chloride ion (Cl-), a good nucleophile, attacks the now highly electrophilic carbon atom of the protonated cyanamide.

-

Formation of this compound: This nucleophilic attack results in the formation of the neutral this compound molecule.

-

Protonation to the Hydrochloride Salt: In the acidic medium, the basic amino group of this compound is readily protonated by another molecule of hydrogen chloride to yield the stable this compound hydrochloride salt.

Experimental Protocol

The following experimental protocol is based on established laboratory procedures for the synthesis of this compound hydrochloride from cyanamide.

Materials:

-

Cyanamide

-

Diethyl ether (anhydrous)

-

Hydrogen chloride (gas or as a solution in anhydrous diethyl ether)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Ice-water bath

-

Buchner funnel and flask

-

Vacuum drying oven

Procedure:

-

Reaction Setup: A solution of cyanamide in anhydrous diethyl ether is prepared in a three-necked round-bottom flask. The flask is then cooled to 0°C using an ice-water bath.

-

Addition of Hydrogen Chloride: A solution of hydrogen chloride in anhydrous diethyl ether is added slowly to the cooled cyanamide solution with vigorous stirring. The temperature of the reaction mixture should be carefully monitored and maintained below 5°C throughout the addition.

-

Reaction Completion: After the complete addition of the hydrogen chloride solution, the reaction mixture is allowed to stir at room temperature for a specified period to ensure the reaction goes to completion.

-

Isolation of Product: The resulting white precipitate of this compound hydrochloride is collected by vacuum filtration using a Buchner funnel.

-

Drying: The collected solid is dried under vacuum at a controlled temperature (e.g., 30°C) to remove any residual solvent.

Quantitative Data

The following table summarizes the quantitative data for a representative synthesis of this compound hydrochloride from cyanamide.

| Parameter | Value | Unit |

| Reactants | ||

| Cyanamide | 50.0 | g |

| Cyanamide | 1.19 | mol |

| Hydrogen Chloride (in Ether) | 450 (29% solution) | g |

| Solvent | ||

| Diethyl Ether | 900 | mL |

| Reaction Conditions | ||

| Initial Temperature | 0 | °C |

| Temperature during HCl addition | < 5 | °C |

| Product | ||

| This compound Hydrochloride (Yield) | 132.66 | g |

| This compound Hydrochloride (Yield) | 1.15 | mol |

| Yield | 96.64 | % |

Safety Considerations

-

Cyanamide: is a toxic and corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen Chloride: is a corrosive gas. It should be handled in a well-ventilated fume hood.

-

Diethyl Ether: is a highly flammable solvent. All operations should be conducted away from ignition sources.

Conclusion

The synthesis of this compound hydrochloride from cyanamide and hydrogen chloride is a high-yielding and straightforward procedure. This guide provides the necessary details for its successful implementation in a laboratory setting. The product is a valuable intermediate for further synthetic transformations in the development of new pharmaceutical and agrochemical agents.

Chloroformamidine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

Chloroformamidine hydrochloride (CAS No. 29671-92-9) is a highly reactive and versatile reagent primarily utilized as a key intermediate in organic synthesis.[1] With the molecular formula CH₃ClN₂·HCl, it is the hydrochloride salt of this compound.[1][2] Its structure features a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom, making it an effective precursor for introducing guanidine (B92328) and other nitrogen-containing moieties into molecular scaffolds.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Molecular Structure and Formula

The chemical structure of this compound hydrochloride is characterized by the carbamimidic chloride cation paired with a chloride anion.

-

Molecular Formula : CH₄Cl₂N₂ (combined); CH₃ClN₂·HCl (salt form)[3][4]

-

IUPAC Name : carbamimidoyl chloride;hydrochloride[4]

Physicochemical and General Data

The key quantitative data for this compound hydrochloride are summarized in Table 1 for easy reference.

| Property | Value | Citations |

| CAS Number | 29671-92-9 | [1][3] |

| Molecular Weight | 114.96 g/mol | [1][3][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 170–181 °C | [1] |

| Purity | ≥97% to ≥99% (Assay by titration) | [1][3] |

| Storage Conditions | Store at 2-8 °C or Room Temperature, Inert Atmosphere | [1] |

Spectroscopic and Analytical Data

Experimental Protocols

This compound hydrochloride is valuable both as a product of synthesis and as a reagent for further transformations. Below are detailed protocols for its preparation and a representative application in heterocyclic chemistry.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol details the synthesis of the title compound from cyanamide (B42294) and hydrogen chloride.

Workflow for Synthesis of this compound Hydrochloride

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Monohydrochloride | Alzchem Group [alzchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 29671-92-9|Carbamimidic chloride hydrochloride| Ambeed [ambeed.com]

Physical properties like melting point and storage temperature of Chloroformamidine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Chloroformamidine hydrochloride (CAS No. 29671-92-9), a versatile reagent in organic synthesis. The information presented herein is intended to support researchers and professionals in the safe handling, storage, and application of this compound in laboratory and drug development settings.

Core Physical Properties

This compound hydrochloride is a white to almost white crystalline powder.[1][2] Key physical properties are summarized in the table below, compiled from various sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| Molecular Formula | CH₃ClN₂·HCl | [1] |

| Molecular Weight | 114.96 g/mol | [1][3][4][5][6] |

| Melting Point | 170-181 °C | [1] |

| 180 °C | [3][5][7] | |

| 177 °C | [4] | |

| 184-192 °C | [8] | |

| Appearance | White to almost white crystalline powder | [1][2] |

| Storage Temperature | 2-8 °C | [1] |

| Room Temperature | [5][6] | |

| Cool and dark place, <15°C recommended | [5] | |

| Cool, dry place for long-term storage | [8] |

Note on Property Variation: The observed range in melting points is typical for chemical compounds and can be attributed to differences in purity and the analytical method employed. Storage temperature recommendations vary by supplier; for optimal stability, storage in a cool, dry, and dark environment is advisable.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound hydrochloride can be determined using the standard capillary method with a melting point apparatus. This technique relies on the principle that pure crystalline substances exhibit a sharp, well-defined melting point.[4]

Materials:

-

This compound hydrochloride (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[3]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the expected melting point is approached.[1]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating slowly and record the temperature at which the last crystal melts (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range of the substance. For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]

-

Synthesis Workflow

This compound hydrochloride can be synthesized from the reaction of cyanamide (B42294) with hydrogen chloride. The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for this compound hydrochloride.

Logical Relationship in Application

This compound hydrochloride serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. The following diagram illustrates this logical relationship.

Caption: Role as an intermediate in heterocyclic synthesis.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Determination of Melting Point [unacademy.com]

- 6. US2727922A - Halo-formamidine salts and method of preparation - Google Patents [patents.google.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

Chloroformamidine as a Reagent: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine and its salts, particularly this compound hydrochloride, have carved a niche in synthetic organic chemistry as versatile and reactive reagents. Initially explored as a laboratory curiosity, their unique structure and reactivity have led to significant applications, most notably in the synthesis of guanidines and various nitrogen-containing heterocycles. This guide traces the historical development of this compound, detailing its early synthesis, key chemical properties, and evolution into a valuable tool for constructing complex molecules in pharmaceutical and materials science research.

Introduction

This compound, in its salt form (typically hydrochloride), is a highly reactive compound characterized by the Cl-C(=NH)NH2 structure. It serves as a powerful electrophile and a key building block in organic synthesis. Its utility stems from its ability to act as a precursor to the guanidinium (B1211019) group and as a versatile intermediate for creating diverse chemical structures, particularly in the development of agrochemicals and pharmaceuticals.[1] Researchers value its capacity to streamline synthetic pathways and introduce amine functionalities into complex molecules.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 29671-92-9 | [1][2] |

| Molecular Formula | CH₄Cl₂N₂ (or CH₃ClN₂·HCl) | [1][3] |

| Molecular Weight | 114.96 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 170-181 °C (decomposes) | [1] |

| Purity | ≥ 98-99% (Typical) | [1][4] |

| Storage | 2-8 °C, under inert atmosphere | [1] |

Historical Synthesis

The preparation of this compound hydrochloride was historically challenging, which limited its use to that of a "laboratory curiosity." The earliest methods relied on the reaction of free cyanamide (B42294) with hydrogen chloride.

A significant advancement was the development of a more direct and high-yield synthesis from cyanamide. This method, which remains a standard procedure, involves the treatment of cyanamide with an ethereal solution of hydrogen chloride under controlled temperatures.

Caption: Early and efficient synthesis of this compound HCl.

Experimental Protocol: Synthesis from Cyanamide[5]

-

Reactants:

-

Cyanamide (50.0 g, 1.19 mol, 1 eq.)

-

Diethyl ether (900 ml)

-

Ethereal solution of hydrogen chloride (450 g, 29%)

-

-

Procedure:

-

Cyanamide is dissolved in diethyl ether, and the solution is cooled to 0°C.

-

The ethereal solution of hydrogen chloride is added slowly, ensuring the reaction temperature is maintained below +5 °C.

-

Following the addition, the mixture is stirred at room temperature for a period.

-

The resulting white precipitate is collected via filtration.

-

The solid product is dried under vacuum at 30 °C.

-

-

Result:

-

This protocol affords this compound hydrochloride as a white solid with a high yield.

-

Table 2: Quantitative Data for Synthesis from Cyanamide [5]

| Parameter | Value |

| Starting Material | Cyanamide (50.0 g) |

| Product | This compound hydrochloride |

| Product Mass | 132.66 g |

| Yield | 96.64% |

Key Applications and Chemical Development

The development of this compound as a reagent has been driven by its utility in key transformations, primarily in guanylation and heterocyclic synthesis.

Guanylation of Amines

A pivotal application of this compound hydrochloride is its use as an efficient guanylating agent. It provides a clean and effective method for the synthesis of guanidines, a functional group prevalent in biologically active molecules. This is particularly valuable for reactions involving electron-deficient aromatic amines, which are often challenging substrates for traditional guanylation methods.[5][6]

Caption: General workflow for the guanylation of aromatic amines.

This reaction has become an improved, alternative method for synthesizing a wide variety of guanidines from pyridines, anilines, and other heterocyclic compounds.[5]

Intermediate in Multi-step Synthesis

This compound serves as a crucial intermediate in more complex synthetic pathways. Its bifunctional nature allows for sequential reactions to build molecular complexity. A notable example is in the synthesis of fluoroformamidines, where this compound is generated and then subjected to a halogen exchange reaction.[7]

Caption: this compound as an intermediate in fluoroformamidine synthesis.

This pathway highlights the reagent's role as a stable, isolable intermediate that can be further functionalized, demonstrating its modularity in synthetic design.[7]

Synthesis of Heterocycles

More specialized derivatives, such as N,N-dialkyl-N′-chlorosulfonyl chloroformamidines, have been developed and used as versatile 1,3-dielectrophiles. These reagents react with various nucleophiles to construct a wide array of novel and uncommon heterocyclic ring systems, including oxathiadiazines and thiatriazoles.[8][9] This has expanded the toolkit for medicinal chemists and those involved in fragment-based drug discovery.

Conclusion

From its origins as a synthetically challenging laboratory chemical, this compound has evolved into a cornerstone reagent in modern organic chemistry. Its historical development, marked by the optimization of its synthesis, has unlocked its potential for broader applications. For researchers and drug development professionals, this compound hydrochloride offers a reliable and efficient method for the synthesis of guanidines and serves as a versatile intermediate for constructing complex nitrogen-containing molecules. Its continued application in novel synthetic methodologies ensures its relevance in the ongoing quest for new bioactive compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 5. This compound hydrochloride | 29671-92-9 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. research.monash.edu [research.monash.edu]

In-Depth Technical Guide to Chloroformamidine Hydrochloride (CAS Registry Number: 29671-92-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloroformamidine hydrochloride, a versatile reagent in organic synthesis. The document details its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role as a precursor for pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1][2] It is soluble in water.[1] Key quantitative data are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Registry Number | 29671-92-9[1][2][3][4] |

| Molecular Formula | CH₄Cl₂N₂[1] (or CH₃ClN₂·HCl[2][4]) |

| Molecular Weight | 114.96 g/mol [2][3][4] |

| InChI | InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H[1][3] |

| InChIKey | FUQFHOLPJJETAP-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | C(=N)(N)Cl.Cl[3] |

| EINECS | 249-765-4[1] |

| PubChem CID | 3084509[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[1][2] |

| Melting Point | 170-181 °C[2], 180°C (lit.)[5] |

| Purity | ≥98.0%, ≥99% (Assay by titration)[2] |

| Storage Temperature | Room Temperature, under inert atmosphere[1], 2-8 °C[2] |

Safety and Hazard Information

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements

| Hazard Statement | Description |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation. |

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

This compound hydrochloride is a key intermediate in various synthetic procedures. Detailed methodologies for its synthesis and its application in the formation of heterocyclic compounds and guanidines are provided below.

Synthesis of this compound Hydrochloride

A common method for the preparation of this compound hydrochloride involves the reaction of cyanamide (B42294) with hydrogen chloride in diethyl ether.

Experimental Protocol:

-

Dissolve cyanamide (50.0 g, 1.19 mol, 1 eq.) in 900 ml of diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an ether solution of hydrogen chloride (450 g, 29%) to the cooled cyanamide solution, ensuring the temperature is maintained below 5°C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a period of time.

-

Collect the resulting white precipitate by filtration.

-

Dry the collected solid under vacuum at 30°C to yield this compound hydrochloride as a white solid. (Expected yield: 132.66 g, 1.15 mol, 96.64%).[5]

References

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Guanidine synthesis by guanylation [organic-chemistry.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

Navigating the Solubility Landscape of Chloroformamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroformamidine hydrochloride is a versatile reagent and a key building block in the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceutical and agrochemical development.[1][2] Understanding its solubility in different solvents is a critical preliminary step for its effective use in organic synthesis, reaction optimization, and formulation development. The hydrochloride salt form of this compound is noted for its enhanced stability and solubility over its free base counterpart.[1]

This technical guide provides a summary of the currently available qualitative solubility information for this compound hydrochloride and presents a comprehensive, generalized experimental protocol for the quantitative determination of its thermodynamic solubility. This will enable researchers to generate precise and reliable solubility data in their solvent systems of choice.

Qualitative Solubility Profile

Quantitative Solubility Data

The following table is provided for researchers to populate with their own experimentally determined data. A detailed protocol for obtaining this data is provided in the subsequent section.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) | |||||

| Dichloromethane (DCM) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl sulfoxide (B87167) (DMSO) | |||||

| Add other solvents as needed |

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a solid compound in a liquid solvent.[4] This method is considered the gold standard for its accuracy and reliability.[4]

Objective: To determine the maximum concentration of this compound hydrochloride that can be dissolved in a specific solvent at a constant temperature, representing a saturated solution at equilibrium.

Materials:

-

This compound hydrochloride (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique (e.g., quantitative NMR).

Procedure:

-

Preparation:

-

Prepare a series of calibration standards of this compound hydrochloride in the chosen solvent.

-

Add an excess amount of solid this compound hydrochloride to a vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the range of your calibration curve.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC).

-

Determine the concentration of this compound hydrochloride in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Important Considerations:

-

Thermodynamic vs. Kinetic Solubility: This protocol measures thermodynamic solubility, which is the true equilibrium value. Kinetic solubility, often measured in high-throughput screening, can yield higher, supersaturated values that are not stable over time.[5][6][7]

-

Purity: The purity of both the compound and the solvent can significantly affect solubility measurements. Use high-purity materials.

-

pH: For aqueous solutions, the pH should be controlled and reported, as the solubility of an ionizable compound like an amine hydrochloride can be pH-dependent.

-

Temperature Control: Solubility is temperature-dependent. Maintain and report a constant temperature throughout the experiment.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound hydrochloride.

References

- 1. leapchem.com [leapchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

The Latent Antimicrobial and Antifungal Potential of Chloroformamidine: A Technical Guide to its Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine hydrochloride (CAS 29671-92-9) is a reactive chemical intermediate increasingly recognized for its utility in the synthesis of a variety of heterocyclic compounds. While direct and extensive studies on the intrinsic antimicrobial and antifungal properties of this compound hydrochloride are not widely available in public literature, its role as a key building block for potent antimicrobial and antifungal agents is well-documented. This technical guide consolidates the available information on the synthesis of bioactive molecules derived from this compound hydrochloride, presenting their quantitative antimicrobial and antifungal data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of synthetic pathways. This document serves as a comprehensive resource for researchers exploring the potential of the this compound scaffold in the development of novel therapeutic agents against microbial and fungal infections.

Introduction to this compound Hydrochloride

This compound hydrochloride, also known as carbamimidic chloride hydrochloride, is a white crystalline solid that is soluble in water.[1] It is primarily utilized as a reagent in organic synthesis for the introduction of the amidine functionality into various molecular scaffolds.[2] This property has made it a valuable precursor in the preparation of a range of pharmaceuticals and agrochemicals, particularly those targeting infectious diseases and fungal pathogens.[1][2] Although some chemical suppliers note its potential or studied antimicrobial and antifungal properties, specific data from dedicated studies on the compound itself are scarce. The true potential of this compound in antimicrobial research is currently best understood through the biological activities of its derivatives.

Antimicrobial and Antifungal Activities of this compound Derivatives

The primary evidence for the antimicrobial potential of the this compound structure lies in the potent activity of compounds synthesized from it. This section summarizes the in vitro antimicrobial and antifungal activities of two major classes of compounds derived from this compound hydrochloride: thieno[2,3-d]pyrimidines and 2,4-diaminoquinazolines.

Thieno[2,3-d]pyrimidine (B153573) Derivatives

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal effects. This compound hydrochloride serves as a key reagent in the cyclization step to form the pyrimidine (B1678525) ring in these structures.

Table 1: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidine Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (MRSA) | 2 - 16 | [3] |

| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (VRSA) | 2 - 16 | [3] |

| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (VISA) | 2 - 16 | [3] |

| Thieno[2,3-d]pyrimidinediones | Enterococcus spp. (VRE) | 2 - 16 | [3] |

| Thieno[2,3-d]pyrimidinediones | Streptococcus pneumoniae | 2 - 16 | [3] |

| Thieno[2,3-d]pyrimidine-2,4-dithiones | Various Bacteria | >128 | [4] |

| S-glycoside analogues of Thieno[2,3-d]pyrimidine-2,4-dithiones | Various Bacteria | >128 | [4] |

2,4-Diaminoquinazoline Derivatives

2,4-Diaminoquinazolines are another class of compounds whose synthesis can involve this compound hydrochloride. These molecules are known for their potent biological activities, including as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microorganisms.

Table 2: Antifungal and Antiprotozoal Activity of 2,4-Diaminoquinazoline Derivatives

| Compound Class | Target Organism | Activity | Reference |

| 2,4-Diaminoquinazolines | Leishmania donovani | Low Activity | [5] |

| 2,4-Diaminoquinazolines | Trypanosoma brucei rhodesiense | Potent Activity | [5] |

| 2,4-Diaminoquinazolines | Trypanosoma cruzi | Potent Activity | [5] |

| 2,4-Diaminoquinazoline antifolates | Methotrexate-resistant tumor cells | Potent Inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of antimicrobial compounds using this compound hydrochloride and a general protocol for the determination of Minimum Inhibitory Concentration (MIC).

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol describes a general method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have shown antibacterial and antifungal activities.

Materials:

-

2-aminothiophene-3-carboxylic acid

-

Various acid chlorides

-

This compound hydrochloride

-

Solvents (e.g., pyridine, dimethylformamide)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Step 1: Acylation of 2-aminothiophene-3-carboxylic acid. To a solution of 2-aminothiophene-3-carboxylic acid in a suitable solvent like pyridine, add the desired acid chloride dropwise at 0-5 °C. Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

Step 2: Cyclization with this compound hydrochloride. The product from Step 1 is then reacted with this compound hydrochloride in a high-boiling point solvent such as dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Synthesis of 2,4-Diaminoquinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 2,4-diaminoquinazolines, which have shown activity against various pathogens.

Materials:

-

Polyhaloisophthalonitriles

-

Guanidine (B92328) carbonate (can be formed in situ from reagents including those derived from this compound)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Step 1: Reaction of Polyhaloisophthalonitriles with Guanidine Carbonate. A mixture of the polyhaloisophthalonitrile and guanidine carbonate is heated, often under solvent-free conditions.[7] The reaction proceeds to form the polyhalo 2,4-diaminoquinazoline.

-

Step 2: Further Functionalization. The resulting 2,4-diaminoquinazoline can be further functionalized through various reactions to produce a library of derivatives with diverse biological activities.[7]

-

Step 3: Purification. The synthesized compounds are purified using standard techniques such as column chromatography or recrystallization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol for determining the MIC of a compound against bacteria and fungi, based on established methods.[8][9]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic or antifungal for control (e.g., ampicillin, fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations: Synthetic Pathways and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic utility of this compound hydrochloride and a potential mechanism of action for one class of its derivatives.

Caption: Synthetic pathway to antimicrobial thieno[2,3-d]pyrimidines.

Caption: Potential mechanism of DHFR inhibition by quinazolines.

Conclusion

This compound hydrochloride is a versatile and valuable reagent in medicinal chemistry. While its own antimicrobial and antifungal profile requires more direct investigation, its utility in the synthesis of potent antimicrobial and antifungal compounds is evident from the existing literature. The thieno[2,3-d]pyrimidine and 2,4-diaminoquinazoline scaffolds, readily accessible through synthetic routes involving this compound hydrochloride, represent promising avenues for the development of new drugs to combat infectious diseases. This guide provides a foundational resource for researchers to explore the synthetic potential of this compound and to design and evaluate novel derivatives with improved therapeutic properties. Further studies are warranted to elucidate the direct biological activities and mechanisms of action of this compound hydrochloride itself.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of Chloroformamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Chloroformamidine hydrochloride (CAS No. 29671-92-9), a versatile reagent used in organic synthesis and pharmaceutical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound hydrochloride is essential for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 29671-92-9 | [1][2][3][4][5][6] |

| Molecular Formula | CH₄Cl₂N₂ (or CH₃ClN₂·HCl) | [1][2][3][6] |

| Molecular Weight | 114.96 g/mol | [1][3][5][6][7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 170-181 °C | [1] |

| 180 °C (lit.) | [3][8] | |

| Boiling Point | 88.8 ± 23.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.5592 (Rough Estimate) | [3] |

| Vapor Pressure | 60.2 ± 0.2 mmHg at 25°C (Predicted) | [3] |

| Flash Point | 7.5 ± 22.6 °C (Predicted) | [3] |

| Purity | ≥ 98.0% | [9] |

| Storage Temperature | 2-8 °C | [1] |

| Room Temperature (Inert Atmosphere) | [2] |

Table 2: Hazard Identification and Toxicity

| Hazard Classification | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [7][10][11] |

| - | H314: Causes severe skin burns and eye damage. | [9] | |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation. | [7][10][11] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [7][12] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | [10] |

| (Single Exposure) | H336: May cause drowsiness or dizziness. | [12] | |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | [12] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. | [12] |

| Specific Target Organ Toxicity | Category 1 | H372: Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. | |

| (Repeated Exposure) |

Note: The severity of the hazard classification (e.g., skin irritation vs. severe burns) can vary between suppliers. It is prudent to handle the substance with the highest level of precaution indicated.

Standard Operating Protocol for Safe Handling

The following protocol outlines the necessary steps for handling this compound hydrochloride safely in a laboratory setting.

Engineering Controls

-

Ventilation: Always handle this compound hydrochloride in a well-ventilated area.[10] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[13]

-

Safety Equipment: Facilities storing or utilizing this material must be equipped with an eyewash station and a safety shower.[13]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[10]

-

Hand Protection: Wear suitable protective gloves.[10]

-

Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[10] In case of a significant risk of splashing, additional protection may be required.

-

Respiratory Protection: If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[10]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Use only non-sparking tools and take precautionary measures against static discharge, especially if the substance is handled near flammable solvents.

Storage

-

Store in a tightly closed container.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

-

The storage area should be locked up or accessible only to qualified or authorized personnel.

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate action is crucial.

First Aid Measures

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][10] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in section 2.2. Ensure adequate ventilation.[13]

-

Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so. Avoid creating dust. Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[10]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[10]

Risk Management and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound hydrochloride, from initial assessment to final disposal.

Caption: Risk management workflow for this compound hydrochloride.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[10] Disposal must be in accordance with local, regional, and national regulations. It is recommended to entrust disposal to a licensed waste disposal company.[3][11]

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All users should consult the original Safety Data Sheet (SDS) provided by the supplier before handling this compound hydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound, HCl | CymitQuimica [cymitquimica.com]

- 6. This compound Monohydrochloride | Alzchem Group [alzchem.com]

- 7. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | 29671-92-9 [chemicalbook.com]

- 9. 29671-92-9 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Chloroformamidine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chloroformamidine hydrochloride has emerged as a versatile and powerful reagent in organic synthesis, offering efficient pathways to construct key structural motifs found in a wide range of biologically active molecules. Its utility is particularly pronounced in the synthesis of guanidines and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in these critical transformations.

Synthesis of Guanidines from Amines

This compound hydrochloride serves as an excellent guanylating agent, enabling the conversion of primary and secondary amines into the corresponding guanidines. This method is especially effective for the guanylation of challenging substrates such as electron-deficient aromatic and heteroaromatic amines.[1][2]

Application Notes:

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of this compound hydrochloride, followed by the elimination of hydrogen chloride. The hydrochloride salt form of the reagent offers improved stability and solubility compared to the free base, making it convenient for laboratory use.[3][4] This one-pot reaction has been optimized for high efficiency and yields high-purity products.[1]

A key advantage of this methodology is its ability to overcome the limitations of traditional guanylating agents, which often necessitate harsh reaction conditions or result in unwanted side products.[1] However, steric hindrance in ortho-substituted anilines and the presence of strong electron-withdrawing groups may reduce reactivity, potentially requiring elevated temperatures.[1]

Experimental Workflow for Guanidinylation:

Caption: General workflow for the synthesis of guanidines.

General Protocol for Guanylation of an Aromatic Amine:

-

To a solution of the aromatic amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or isopropanol) is added this compound hydrochloride (1.1-1.5 eq.).

-

For less reactive amines, a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1-1.5 eq.) can be added.

-

The reaction mixture is heated to a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel to afford the desired guanidine hydrochloride salt.

Quantitative Data for Guanidinylation of Various Amines:

| Amine Substrate | Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Fluoroaniline | 1.2 | Acetonitrile | Reflux | 16 | 85 |

| 4-Chloroaniline | 1.2 | Isopropanol | 80 | 18 | 92 |

| 4-Bromoaniline | 1.2 | Acetonitrile | Reflux | 20 | 88 |

| 4-Nitroaniline | 1.5 | NMP | 120 | 24 | 75 |

| 2-Aminopyridine | 1.3 | Acetonitrile | Reflux | 12 | 95 |

| 3-Aminopyridine | 1.3 | Isopropanol | 80 | 14 | 90 |

Synthesis of Nitrogen-Containing Heterocycles

This compound hydrochloride is a valuable C-N building block for the construction of various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceutical agents.[2][3]

Synthesis of Substituted Pyrimidines

Substituted pyrimidines, a class of compounds with a broad spectrum of biological activities, can be efficiently synthesized using this compound hydrochloride. A common strategy involves the condensation with β-ketoesters or β-enaminonitriles.

The reaction of this compound hydrochloride with compounds containing an active methylene (B1212753) group flanked by two electron-withdrawing groups provides a direct route to functionalized pyrimidines. The reaction typically proceeds in the presence of a base to generate the free this compound in situ, which then undergoes cyclocondensation.

Caption: Synthesis of pyrimidines via cyclocondensation.

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol.

-

To this solution, the β-enaminonitrile or a related active methylene compound (1.0 eq.) is added, and the mixture is stirred.

-

This compound hydrochloride (1.0 eq.) is then added, and the reaction mixture is heated to reflux for 4-8 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

| Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ethyl Cyanoacetate | NaOEt | Ethanol | Reflux | 6 | 2,4-Diamino-6-hydroxypyrimidine | 85 |

| Malononitrile | NaOEt | Ethanol | Reflux | 5 | 2,4,6-Triaminopyrimidine | 90 |

| Ethyl Benzoylacetate | NaOEt | Ethanol | Reflux | 8 | 2-Amino-4-hydroxy-6-phenylpyrimidine | 78 |

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are an important class of fused heterocyclic compounds with diverse biological activities, including kinase inhibition.[5] this compound hydrochloride can be employed in the construction of the pyrimidine ring onto a pre-existing thiophene (B33073) core.

The synthesis often commences from a suitably substituted 2-aminothiophene derivative. The reaction with this compound hydrochloride leads to the formation of the fused pyrimidine ring in a cyclization reaction. This approach provides a convergent and efficient route to these valuable scaffolds.

Caption: Synthesis of Thieno[2,3-d]pyrimidines.

A specific protocol for the direct use of this compound hydrochloride in a one-step synthesis of the thieno[2,3-d]pyrimidine core from a 2-aminothiophene-3-carbonitrile (B183302) involves the following general steps:

-

A mixture of the 2-aminothiophene-3-carbonitrile derivative (1.0 eq.) and this compound hydrochloride (1.2 eq.) in a high-boiling solvent such as dimethylsulfone is heated.

-

The reaction is typically carried out at elevated temperatures (e.g., 130-150 °C) for a period of 30 minutes to a few hours.

-

After cooling, the reaction mixture is diluted with a suitable solvent like ethyl acetate, and the product precipitates.

-

The solid is collected by filtration, washed, and can be further purified by recrystallization.

Safety and Handling

This compound hydrochloride is a corrosive solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound hydrochloride is a highly effective and versatile reagent for the synthesis of guanidines and a variety of nitrogen-containing heterocycles. Its stability, reactivity, and the operational simplicity of the reactions make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and data presented herein provide a foundation for the application of this reagent in the synthesis of diverse and complex molecular targets.

References

Application of Chloroformamidine Hydrochloride in the Synthesis of Guanidines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of guanidines using chloroformamidine hydrochloride. This reagent is particularly effective for the guanylation of a wide range of amines, including challenging electron-deficient aromatic and heteroaromatic amines.

Introduction

The guanidinium (B1211019) group is a critical pharmacophore found in numerous biologically active molecules and natural products. Its ability to form strong, bidentate hydrogen bonds and exist as a delocalized cation at physiological pH makes it a key functional group in drug design. This compound hydrochloride has emerged as a powerful and versatile reagent for the direct introduction of the guanidine (B92328) moiety onto primary and secondary amines. This method offers a clean, efficient, and often high-yielding route to mono-, di-, tri-, and tetrasubstituted guanidines.

General Reaction Scheme

This compound hydrochloride reacts with primary or secondary amines, typically in the presence of a base, to afford the corresponding guanidine derivatives. The reaction proceeds through the formation of a Vilsmeier-Haack-type intermediate, which is then attacked by the amine.

Application Notes and Protocols: The Role of Chloroformamidine Hydrochloride in Perovskite Solar Cell Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroformamidine hydrochloride (CFA) has emerged as a critical interfacial modifier in the fabrication of high-performance perovskite solar cells (PSCs). Utilized as a molecular linker, CFA significantly enhances the efficiency and stability of PSCs by passivating defects at the interface between the electron transport layer (ETL) and the perovskite (PVK) layer. This document provides detailed application notes on the function of CFA, protocols for its implementation in a laboratory setting, and a summary of its impact on device performance.

Introduction

The interface between the electron transport layer (ETL) and the perovskite absorber is a critical junction that dictates charge extraction efficiency and overall device stability in n-i-p planar perovskite solar cells. Tin oxide (SnO₂), a widely used ETL material, often suffers from surface defects such as oxygen vacancies, which can act as recombination centers for charge carriers, thereby limiting the open-circuit voltage (VOC) and power conversion efficiency (PCE) of the solar cell.

This compound hydrochloride (CFA) is a small organic molecule that has been successfully employed to modify the SnO₂ surface. Its application leads to the passivation of these interfacial defects, improved energy level alignment between the ETL and the perovskite layer, and enhanced charge carrier extraction.[1][2] Consequently, the incorporation of CFA results in a significant boost in both the efficiency and the operational stability of the resulting perovskite solar cells.[1]

Mechanism of Action

The primary role of this compound hydrochloride is to function as a molecular linker at the SnO₂/perovskite interface. This is achieved through a combination of coordination and electrostatic interactions. The CFA molecule can:

-

Passivate Oxygen Vacancies: The amine groups in CFA can coordinate with undercoordinated Sn⁴⁺ ions at the SnO₂ surface, effectively passivating oxygen vacancy defects.[1][2] This reduces non-radiative recombination at the interface.

-

Improve Energy Level Alignment: The modification of the SnO₂ surface with CFA can alter its work function, leading to a more favorable energy level alignment with the perovskite layer. This facilitates more efficient electron extraction from the perovskite and reduces the energy barrier for charge transport.[1][2]

-

Enhance Perovskite Crystal Growth: The presence of CFA can influence the crystallization of the perovskite film deposited on top of the modified ETL, leading to improved film quality with fewer defects.

These synergistic effects culminate in a significant enhancement of the photovoltaic performance and stability of the perovskite solar cells.

Data Presentation

The following table summarizes the quantitative improvements in perovskite solar cell performance upon modification of the SnO₂ ETL with this compound hydrochloride.

| Parameter | Control Device (SnO₂) | CFA-Modified Device (CFA@SnO₂) |

| Power Conversion Efficiency (PCE) | ~21-22% | 23.47% [1] |

| Open-Circuit Voltage (VOC) | ~1.12 V | 1.17 V [1] |

| Short-Circuit Current Density (JSC) | ~23-24 mA/cm² | ~24-25 mA/cm² |

| Fill Factor (FF) | ~78-80% | ~81-83% |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of a high-efficiency n-i-p planar perovskite solar cell using a CFA-modified SnO₂ electron transport layer.

Materials and Reagents

-

Indium tin oxide (ITO) coated glass substrates

-

SnO₂ aqueous colloidal dispersion (e.g., 15 wt%)

-

This compound hydrochloride (CFA)

-

Deionized water

-

Ethanol, Isopropanol (B130326) (IPA)

-

Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂, CsI)

-

Spiro-OMeTAD (hole transport material)

-

Chlorobenzene (B131634), Acetonitrile

-

Li-TFSI, 4-tert-butylpyridine (B128874) (tBP)

-

Gold (for top electrode)

Protocol 1: Preparation of CFA-Modified SnO₂ (CFA@SnO₂) Precursor Solution

-

Dilute the commercial SnO₂ aqueous colloidal dispersion (15.0 wt%) with deionized water to a final concentration of 3.0 wt%.

-

Prepare a stock solution of this compound hydrochloride (CFA) in deionized water.

-

Add the CFA stock solution to the 3.0 wt% SnO₂ aqueous colloid to achieve a final CFA concentration in the range of 0.2–1.0 mg mL⁻¹. The optimal concentration should be determined empirically, with 0.6 mg mL⁻¹ being a good starting point.[2]

-

Stir the resulting CFA@SnO₂ precursor solution at room temperature for at least 30 minutes before use.[2]

Protocol 2: Fabrication of the Perovskite Solar Cell

-

Substrate Cleaning:

-

Sequentially clean the ITO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15-30 minutes to remove any organic residues and improve the wettability of the surface.

-

-

Deposition of the Electron Transport Layer (ETL):

-

Spin-coat the prepared SnO₂ or CFA@SnO₂ precursor solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.[2]

-

Anneal the substrates at 150 °C in ambient air for 30 minutes.[2]

-

Allow the substrates to cool to room temperature.

-

Before transferring to the glovebox for perovskite deposition, treat the SnO₂-coated substrates with UV-ozone for another 25 minutes.[2]

-

-

Deposition of the Perovskite Layer:

-

Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation such as Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)₃) in a nitrogen-filled glovebox.

-

Deposit the perovskite precursor solution onto the SnO₂ or CFA@SnO₂ layer using a one-step or two-step spin-coating method. A typical one-step process involves spin-coating at a low speed (e.g., 1000 rpm) for a few seconds followed by a high-speed spin (e.g., 5000 rpm) for 20-40 seconds.

-

During the high-speed spin, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film at 100-150 °C for 10-60 minutes.

-

-

Deposition of the Hole Transport Layer (HTL):

-

Prepare the HTL solution, for example, by dissolving Spiro-OMeTAD in chlorobenzene with additives such as Li-TFSI and tBP.

-

Spin-coat the HTL solution onto the perovskite layer at a speed of 3000-5000 rpm for 30 seconds.

-

-

Deposition of the Top Electrode:

-

Define the active area of the solar cell using a shadow mask.

-

Deposit an 80-100 nm thick gold (Au) or silver (Ag) top electrode by thermal evaporation.

-

Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication

Caption: Workflow for fabricating a perovskite solar cell with a CFA-modified SnO₂ ETL.

Signaling Pathway: Role of CFA at the ETL/Perovskite Interface

Caption: Mechanism of CFA in passivating defects and improving charge transport.

References

Chloroformamidine as a key intermediate in pharmaceutical and agrochemical production.

For Researchers, Scientists, and Drug Development Professionals

Chloroformamidine hydrochloride has emerged as a critical and versatile intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility lies in its ability to serve as a powerful guanylation and amination reagent, enabling the efficient construction of complex nitrogen-containing molecules. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in the synthesis of key intermediates for the blockbuster anti-cancer drug Imatinib, the widely used fungicide Trifloxystrobin (B1683241), and the acaricide Amitraz (B1667126).

Pharmaceutical Application: Synthesis of a Key Imatinib Intermediate

Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia and other cancers. A crucial step in its synthesis involves the formation of a substituted guanidine (B92328), which is then cyclized to form the core pyrimidine (B1678525) ring. This compound hydrochloride provides an efficient entry point for the synthesis of the key guanidine intermediate, N-(2-methyl-5-nitrophenyl)guanidine.

Experimental Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine

This protocol is adapted from established synthetic routes.

Materials:

-

2-Amino-4-nitrotoluene

-

This compound hydrochloride

-

30% Sodium hydroxide (B78521) aqueous solution

-

Water

Procedure:

-

In a clean reaction vessel, dissolve 15.2 g of 2-amino-4-nitrotoluene in 100 ml of methanol with stirring.

-

To the solution, add 17.25 g of this compound hydrochloride.

-

Slowly add 60 g of a 30% aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to a temperature of 45-50 °C and maintain this temperature for 5 hours.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

To the residue, add 200 ml of water and stir the mixture at room temperature for 2 hours to ensure complete precipitation.

-